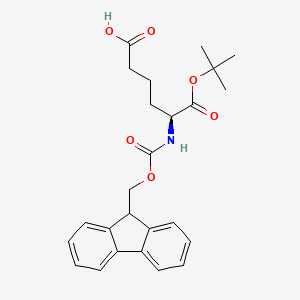

Fmoc-Aad-OtBu

Beschreibung

Fmoc-Aad-OtBu (CAS: 159751-47-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (OtBu) ester for side-chain carboxyl protection. Key properties include:

- Molecular formula: C₂₅H₂₉NO₆

- Molecular weight: 439.51 g/mol

- Solubility: Soluble in DMSO, stored at -20°C .

- Purity: >98% (HPLC), with rigorous quality control (NMR, MS, TLC) .

- Applications: Used in research settings for constructing peptides with non-proteinogenic residues, particularly in medicinal chemistry and biochemistry .

- Safety: Harmful by inhalation, skin contact, or ingestion; requires handling in ventilated environments .

Eigenschaften

Molekularformel |

C25H29NO6 |

|---|---|

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1 |

InChI-Schlüssel |

PZWMKDCTZVKMLW-NRFANRHFSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield Fmoc-Aad-OtBu .

Industrial Production Methods

Industrial production of Fmoc-Aad-OtBu follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Aad-OtBu undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for tert-butyl ester cleavage.

Coupling: HBTU, DIPEA, and DMF (dimethylformamide) as the solvent.

Major Products

The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent synthetic steps .

Wissenschaftliche Forschungsanwendungen

Fmoc-Aad-OtBu is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and the development of peptide-based probes.

Medicine: For the synthesis of peptide-based drugs and therapeutic agents.

Industry: In the production of peptide-based materials and biomolecules.

Wirkmechanismus

The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Fmoc-Aad-OtBu is structurally analogous to other Fmoc-protected, tert-butyl-modified amino acids. Key differences lie in the side-chain length and functional groups:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Side Chain Functional Group |

|---|---|---|---|---|

| Fmoc-Aad-OtBu | 159751-47-0 | C₂₅H₂₉NO₆ | 439.51 | Adipic acid (6-carbon chain) |

| Fmoc-Asp-OtBu | Not provided | C₂₃H₂₅NO₆ | 411.44 | Aspartic acid (4-carbon chain) |

| Fmoc-L-Phe(3-COOtBu)-OH | 210282-33-0 | C₂₉H₂₉NO₆ | 487.54 | Phenylalanine with tert-butyl ester |

| Fmoc-N-Me-Asp(OtBu)-OH | 152548-66-8 | C₂₄H₂₇NO₆ | 425.47 | N-methyl aspartic acid |

| Fmoc-D-Glu(OtBu)-OH | 109745-15-5 | C₂₄H₂₇NO₆ | 425.47 | Glutamic acid (5-carbon chain) |

Key Observations :

Key Observations :

Purity and Analytical Data

Analytical methods (HPLC, LC-MS, TLC) ensure batch consistency:

| Compound | Rf Value (TLC) | LC-MS Retention Time (min) | Key Impurities |

|---|---|---|---|

| Fmoc-Aad-OtBu | Not provided | Not provided | <2% (free amino acid) |

| Fmoc-βAla-Tyr-OtBu | 0.36 | 1.76 | Unreacted starting material |

| Fmoc-βAla-Tyr(O-CH₂-COOMe)-OtBu | 0.28 | Not provided | Methyl ester byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.